molecular formula C11H15FN2O2 B1322887 tert-Butyl (4-amino-2-fluorophenyl)carbamate CAS No. 220913-43-9

tert-Butyl (4-amino-2-fluorophenyl)carbamate

Cat. No.: B1322887
CAS No.: 220913-43-9
M. Wt: 226.25 g/mol
InChI Key: WBYYPBQKOOBWAE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, which provide a standardized framework for chemical naming conventions. According to the official IUPAC nomenclature system, this compound is designated as tert-butyl N-(4-amino-2-fluorophenyl)carbamate, where the tert-butyl group serves as the alkyl component of the carbamate ester functionality. The phenyl ring bears two substituents positioned at specific locations: an amino group at the para position (carbon-4) and a fluorine atom at the ortho position (carbon-2) relative to the carbamate attachment point.

The molecular formula C₁₁H₁₅FN₂O₂ represents the precise atomic composition of this compound, with a corresponding molecular weight of 226.25 grams per mole. The structural arrangement creates distinct regioisomeric possibilities within the fluoroaniline carbamate family. Comparative analysis reveals that closely related isomers exist, including tert-butyl (2-amino-6-fluorophenyl)carbamate, which shares the identical molecular formula but differs in the positional arrangement of the amino and fluorine substituents. This isomeric compound, identified by Chemical Abstracts Service number 954239-11-3, demonstrates the critical importance of precise positional nomenclature in distinguishing between structurally similar molecules.

The systematic naming also encompasses the consideration of stereochemical factors, although this compound does not contain chiral centers that would necessitate stereochemical descriptors. The planarity of the aromatic ring system and the achiral nature of the tert-butyl carbamate moiety result in a molecule without stereoisomeric variations. However, the compound exhibits rotational isomerism around the carbamate bond, which can influence its conformational behavior in solution and solid-state structures.

CAS Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service has assigned the unique registry number 220913-43-9 to this compound, providing an unambiguous identification system that transcends linguistic and nomenclatural variations. This registry number serves as the definitive identifier across international chemical databases and regulatory frameworks. The compound has been catalogued in multiple chemical databases, including PubChem with the compound identifier 22714997, which provides comprehensive structural and property information.

Alternative naming conventions demonstrate the diverse approaches to chemical nomenclature across different chemical traditions and applications. The compound is frequently referenced as (4-amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester, which emphasizes the ester nature of the carbamate functionality. Additional systematic names include tert-butyl 4-amino-2-fluorophenylcarbamate and carbamic acid, N-(4-amino-2-fluorophenyl)-, 1,1-dimethylethyl ester, each highlighting different aspects of the molecular structure.

The following table summarizes the key identification parameters and naming conventions:

Identification Parameter Value/Description
Chemical Abstracts Service Registry Number 220913-43-9
PubChem Compound Identifier 22714997
IUPAC Systematic Name tert-butyl N-(4-amino-2-fluorophenyl)carbamate
Alternative Systematic Name (4-amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester
Molecular Formula C₁₁H₁₅FN₂O₂
Molecular Weight 226.25 g/mol
InChI Identifier InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
SMILES Notation CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)F

International chemical nomenclature databases have also assigned additional identifiers, including the European Community number 808-631-0 and the DSSTox Substance identification DTXSID90627720. These alternative identification systems facilitate cross-referencing across different regulatory and research frameworks, ensuring comprehensive chemical identification regardless of the specific database or nomenclatural system employed.

Structural Relationship to ortho-/para-Fluoroaniline Derivatives

The structural foundation of this compound derives from the fluoroaniline family of compounds, specifically incorporating both ortho and para substitution patterns relative to the amino functionality. This compound represents a protected derivative of 4-amino-2-fluoroaniline, where the carbamate group serves as a protecting group for potential synthetic transformations. The parent fluoroaniline structure provides the fundamental aromatic framework, while the tert-butyl carbamate modification enhances synthetic versatility and stability.

Comparative analysis with related fluoroaniline derivatives reveals significant structural relationships and differences. 2-Fluoroaniline, identified by Chemical Abstracts Service number 348-54-9, represents the simplest ortho-fluorinated aniline derivative with molecular formula C₆H₆FN and molecular weight 111.12 grams per mole. This compound serves as a structural analog, demonstrating the core fluoroaniline framework without additional substituents or protecting groups. Similarly, 4-fluoroaniline (Chemical Abstracts Service number 371-40-4) provides the para-fluorinated comparison, sharing the same molecular formula and weight as the ortho isomer.

The presence of both amino and fluorine substituents on the aromatic ring creates unique electronic and steric environments that distinguish this compound from simpler fluoroaniline derivatives. The electron-withdrawing nature of the fluorine atom influences the basicity and nucleophilicity of the amino group, while the electron-donating amino group modulates the electrophilic character of the aromatic ring. This electronic interplay results in distinctive reactivity patterns compared to mono-substituted fluoroanilines.

Structural comparison with isomeric carbamate derivatives further illuminates the importance of substitution patterns. The 2-amino-6-fluorophenyl isomer demonstrates how positional changes affect molecular properties and potential applications. The following comparative table illustrates key structural relationships:

Compound CAS Number Molecular Formula Key Structural Features
This compound 220913-43-9 C₁₁H₁₅FN₂O₂ Para-amino, ortho-fluoro, carbamate protection
tert-Butyl (2-amino-6-fluorophenyl)carbamate 954239-11-3 C₁₁H₁₅FN₂O₂ Ortho-amino, meta-fluoro, carbamate protection
2-Fluoroaniline 348-54-9 C₆H₆FN Ortho-fluoro, unprotected amino
4-Fluoroaniline 371-40-4 C₆H₆FN Para-fluoro, unprotected amino

The carbamate functionality introduces additional structural complexity through its ability to participate in hydrogen bonding and its potential for hydrolytic cleavage under specific conditions. This protecting group strategy enables selective synthetic manipulations of the aromatic ring while maintaining the integrity of the amino functionality, demonstrating the sophisticated design principles underlying modern synthetic chemistry approaches to fluorinated aromatic compounds.

Properties

IUPAC Name

tert-butyl N-(4-amino-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYYPBQKOOBWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627720
Record name tert-Butyl (4-amino-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220913-43-9
Record name tert-Butyl (4-amino-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220913-43-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Route

The most common and reliable method for preparing tert-Butyl (4-amino-2-fluorophenyl)carbamate is the carbamate protection of 4-amino-2-fluoroaniline using tert-butyl chloroformate (Boc-Cl) in the presence of a base. The reaction proceeds as follows:

  • Starting material: 4-amino-2-fluoroaniline
  • Reagent: tert-butyl chloroformate (Boc-Cl)
  • Base: Typically triethylamine or sodium bicarbonate to neutralize HCl formed
  • Solvent: Commonly dichloromethane (DCM) or other aprotic solvents
  • Conditions: Stirring at room temperature for several hours to ensure complete conversion

This reaction selectively protects the amino group by forming the carbamate linkage, yielding this compound with high purity and yield.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 0°C to room temperature Lower temperatures reduce side reactions
Reaction time 2 to 6 hours Monitored by TLC for completion
Base equivalents 1.1 to 2 equivalents of triethylamine Ensures complete neutralization of HCl
Solvent Dichloromethane, ethyl acetate, or THF Aprotic solvents preferred
Work-up Aqueous extraction, drying over Na2SO4 Purification by column chromatography

Alternative Synthetic Approaches

  • Direct Boc protection of substituted anilines: The method described above is standard; however, some literature reports the use of tert-butyl dicarbonate (Boc2O) as an alternative Boc source under catalytic conditions.
  • Stepwise synthesis involving nitration and reduction: In complex syntheses, nitration of tert-butyl-substituted phenyl rings followed by reduction to the amino group and subsequent Boc protection has been reported for related compounds.
  • Use of coupling reagents: For related carbamate derivatives, coupling reagents such as EDCI and HOBt have been employed to facilitate amide bond formation, though this is more common in amide rather than carbamate synthesis.

Industrial and Scale-Up Considerations

Industrial synthesis optimizes the above reaction by:

  • Using continuous flow reactors for better control of reaction parameters and scalability.
  • Employing automated reagent addition to maintain stoichiometric balance.
  • Implementing efficient purification techniques such as crystallization or preparative chromatography to achieve high purity.
  • Ensuring environmentally friendly solvents and minimizing waste.

Research Findings and Analytical Data

Reaction Yields and Purity

Typical yields for the Boc protection of 4-amino-2-fluoroaniline range from 75% to 90% , depending on reaction conditions and purification methods.

Characterization

  • NMR Spectroscopy: Confirms the presence of tert-butyl group (singlet near 1.4 ppm), aromatic protons, and carbamate NH.
  • Mass Spectrometry: Molecular ion peak consistent with C11H15FN2O2.
  • IR Spectroscopy: Characteristic carbamate carbonyl stretch near 1700 cm⁻¹.
  • Melting Point: Typically reported in literature for purity assessment.

Comparative Analysis with Related Compounds

Compound Molecular Weight (g/mol) Key Substituents Preparation Notes
This compound 226.25 Amino (4), Fluoro (2), Boc Boc protection of 4-amino-2-fluoroaniline
tert-Butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate 260.69 Amino (4), Chloro (2), Fluoro (5), Boc Similar Boc protection with substituted aniline

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Yield (%) Notes
Boc protection with Boc-Cl 4-amino-2-fluoroaniline Boc-Cl, triethylamine, DCM, RT, 4 h 80-90 Most common, straightforward
Boc protection with Boc2O 4-amino-2-fluoroaniline Boc2O, base, aprotic solvent 75-85 Alternative reagent, milder conditions
Multi-step nitration/reduction tert-butylbenzene derivative Nitration, reduction, then Boc protection Variable Used in complex syntheses

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-amino-2-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include N-substituted carbamates.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

  • Antitumor Activity : Research indicates that compounds with similar structures can exhibit significant antitumor properties. For instance, modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines. The mechanism may involve inhibiting specific kinases associated with tumor growth, such as ACK1 kinase.
  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This property is crucial in developing inhibitors for various diseases .

Biological Studies

The compound's biological activity has been explored in various contexts:

  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound can provide protective effects against neurotoxic agents like amyloid-beta peptide, which is implicated in Alzheimer’s disease .
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential for its therapeutic application. The lipophilicity imparted by the tert-butyl group suggests favorable absorption through biological membranes.

Industrial Applications

In addition to its medicinal potential, tert-butyl (4-amino-2-fluorophenyl)carbamate is utilized in the synthesis of agrochemicals and other industrial chemicals due to its stability and reactivity.

Inhibition of ACK1 Kinase

A study demonstrated that derivatives of this compound significantly inhibited ACK1 kinase activity with IC50 values indicating potent inhibition at micromolar concentrations. This suggests a strong potential for developing targeted therapies against cancers where ACK1 is implicated.

Antiproliferative Effects

In vitro studies on various cancer cell lines showed that structural modifications led to varying degrees of antiproliferative effects. This indicates a strong relationship between chemical structure and biological efficacy, highlighting the importance of structure-activity relationship (SAR) analyses in drug development .

Neuroprotective Studies

Research on related compounds has shown moderate protective effects against neurotoxicity induced by amyloid-beta peptide in astrocytes. These findings support further investigation into the neuroprotective potential of this compound derivatives in neurodegenerative disease models .

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. The tert-butyl group can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

tert-Butyl (2-amino-5-fluorophenyl)carbamate

  • Key Difference: Fluorine is at the meta position (C5) relative to the amino group, compared to the ortho position (C2) in the target compound.
  • This isomer is used in synthesizing dual EZH2/HDAC inhibitors .
  • Molecular Weight : 226.25 g/mol (same as target).

tert-Butyl (4-amino-3-fluorophenyl)carbamate (QN-8539)

  • Key Difference: Fluorine is at the meta position (C3) relative to the amino group.
  • Impact : Alters dipole moments and solubility. Reported purity: 97% .

Halogen-Substituted Analogs

tert-Butyl (4-bromophenyl)carbamate

  • Key Difference : Bromine replaces fluorine at C2.
  • Molecular weight: 272.14 g/mol .
  • Safety Note: Requires stringent handling due to bromine’s toxicity .

tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate (A1225052)

  • Key Difference : Multihalogenated (Cl, F, I) phenyl ring.
  • Impact : Enhanced electron-withdrawing effects and steric hindrance. Molecular weight: 371.58 g/mol .
  • Applications : Useful in cross-coupling reactions due to iodine’s reactivity .

Heterocyclic and Extended Aromatic Systems

tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate (BD435521)

  • Key Difference : Incorporates a piperidinyloxy group.
  • Impact : Increased basicity and solubility due to the piperidine nitrogen. Molecular weight: 292.38 g/mol .
  • Applications : Intermediate for receptor-targeted therapies .

tert-Butyl (3-(4-fluoro-5-ureido-phenyl)naphthyridinyl)carbamate

  • Key Difference : Naphthyridine core replaces benzene.
  • Impact : Expanded π-system enhances binding to aromatic residues in proteins. Used in kinase inhibitor development .

Substituent Variations on the Carbamate Group

tert-Butyl ((1S,4S)-1-amino-4-methoxycyclohexyl)carbamate (296)

  • Key Difference : Cyclohexylmethoxy group instead of phenyl.
  • Impact : Improved metabolic stability due to saturated rings. Synthesized via Boc protection of cyclohexylamine derivatives .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Purity Key Applications
tert-Butyl (4-amino-2-fluorophenyl)carbamate 2-F, 4-NH₂ 226.25 95–98% Kinase inhibitors, PROTACs
tert-Butyl (2-amino-5-fluorophenyl)carbamate 5-F, 2-NH₂ 226.25 95% EZH2/HDAC inhibitors
tert-Butyl (4-bromophenyl)carbamate 4-Br 272.14 N/A Cross-coupling intermediates
tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate 2-I, 3-F, 4-Cl 371.58 95% Suzuki-Miyaura reactions
tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate Piperidinyloxy 292.38 95% GPCR-targeted therapies

Biological Activity

tert-Butyl (4-amino-2-fluorophenyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H14FNO2
  • Molecular Weight : Approximately 225.24 g/mol
  • Key Functional Groups :
    • Amino group (-NH2)
    • Fluorinated phenyl ring
    • Carbamate moiety

The presence of the fluorine atom and the amino group is significant, as these features can enhance the compound's interaction with biological targets, potentially influencing its efficacy in various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may function through:

  • Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity, which may lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, thereby modulating physiological responses.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens, likely due to the structural influence of the fluorine and amino groups.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, indicating potential for further development in oncology .
  • Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes involved in disease processes, which could position it as a candidate for therapeutic applications .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against various pathogens
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits specific enzymes linked to disease

Case Study: Anticancer Activity

In a study assessing the cytotoxicity of related compounds on breast cancer cells (MCF-7), it was found that derivatives with similar structural features exhibited significant inhibition of cell growth. The IC50 values were reported in the micromolar range, indicating effective concentration levels for inducing apoptosis in cancer cells .

Table 2: IC50 Values of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A225MCF-7
This compoundTBDTBD
Compound B150MDA-MB-231

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (4-amino-2-fluorophenyl)carbamate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via carbamate protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃). Key steps include controlling reaction temperature (0–25°C) and using anhydrous solvents to minimize hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor by TLC or HPLC to confirm intermediate formation (e.g., free amine precursor) and final product integrity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic fluorine coupling patterns (e.g., meta/para substitution via splitting in ¹H NMR) .
  • FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and NH/OH bands (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (ESI/TOF) to validate molecular weight (theoretical: C₁₁H₁₅FN₂O₂ = 242.25 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Substituent Analysis : Fluorine’s electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) at the 4-amino position. Compare reactivity with non-fluorinated analogs (e.g., tert-butyl (4-aminophenyl)carbamate) in Buchwald–Hartwig or Ullmann coupling reactions.
  • Kinetic Studies : Use in situ monitoring (e.g., ReactIR) to track reaction rates and intermediate stability .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map charge distribution and transition states .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under acidic/basic conditions?

  • Methodology :

  • Systematic Stability Testing : Expose the compound to pH gradients (e.g., 1M HCl, NaOH) at 25–60°C. Monitor decomposition via HPLC and identify byproducts (e.g., free amine via LC-MS).
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways .
  • Controlled Storage Studies : Assess shelf-life under inert vs. humid conditions using Karl Fischer titration for moisture content .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodology :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients. Optimize retention factors (k) and selectivity (α) via DOE (Design of Experiments) .
  • Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) and analyze crystal packing via XRD .

Q. What advanced techniques validate the compound’s role as a precursor in bioactive molecule synthesis?

  • Methodology :

  • Protection/Deprotection Studies : Boc removal (TFA/DCM) followed by functionalization (e.g., amidation, sulfonylation). Track efficiency via ¹⁹F NMR (fluorine as a probe) .
  • Biological Screening : Post-derivatization, test cytotoxicity (MTT assay) and target binding (SPR/BLI) for drug discovery pipelines .

Key Considerations

  • Safety : Use PPE (gloves, respirators) and fume hoods during synthesis; monitor for potential amine-related sensitization .
  • Data Validation : Cross-reference spectral data with PubChem/ECHA entries to ensure reproducibility .
  • Ethical Compliance : Adhere to non-medical research guidelines; avoid human/animal testing .

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